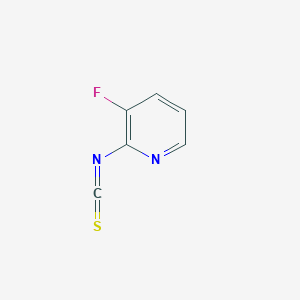

3-Fluoro-2-isothiocyanatopyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3FN2S |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

3-fluoro-2-isothiocyanatopyridine |

InChI |

InChI=1S/C6H3FN2S/c7-5-2-1-3-8-6(5)9-4-10/h1-3H |

InChI Key |

PMYOFAJXAVIMSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)N=C=S)F |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 3 Fluoro 2 Isothiocyanatopyridine

Electrophilic Nature of the Isothiocyanate Group

The isothiocyanate functional group (–N=C=S) is characterized by a central carbon atom that is bonded to both a nitrogen and a sulfur atom through double bonds. This arrangement makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. wikipedia.orgmdpi.com The electronegativity of the adjacent nitrogen and sulfur atoms polarizes the C=N and C=S bonds, creating a partial positive charge on the carbon. nih.gov This inherent electronic deficiency is the driving force behind the diverse reactivity of isothiocyanates. nih.govnih.gov

The electrophilicity of the isothiocyanate carbon can be quantified and compared to other heteroallenes. For instance, phenyl isothiocyanate has an experimentally determined electrophilicity parameter (E) of -18.15, indicating its significant reactivity towards nucleophiles. acs.org This electrophilic character allows 3-Fluoro-2-isothiocyanatopyridine to readily engage in reactions with a wide array of nucleophilic species, leading to the formation of various derivatives. tsijournals.comrsc.org

Nucleophilic Addition Reactions

The primary mode of reaction for this compound involves the nucleophilic addition to the central carbon of the isothiocyanate group. This versatile reaction pathway allows for the synthesis of a broad range of functionalized pyridine (B92270) derivatives, including thioureas, thiocarbamates, and dithiocarbamates.

Reaction with Amines to Form Thioureas

Isothiocyanates readily react with primary and secondary amines to yield substituted thioureas. This reaction is a cornerstone of isothiocyanate chemistry and proceeds through the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate. tsijournals.comorganic-chemistry.org This addition is a highly efficient method for creating C-N bonds and synthesizing complex thiourea (B124793) derivatives, which are valuable in medicinal chemistry and materials science. nih.govnih.govresearchgate.net The reaction can be performed under various conditions, including mechanochemical ball milling, which offers a solvent-free and efficient alternative to traditional solution-phase synthesis. nih.gov

Table 1: Examples of Thiourea Synthesis from Isothiocyanates and Amines

| Isothiocyanate Reactant | Amine Reactant | Product | Reaction Conditions | Yield | Reference |

| Phenyl Isothiocyanate | Aniline | 1,3-Diphenylthiourea | Ball milling, 10 min | >95% | nih.gov |

| 4-Chlorophenyl Isothiocyanate | o-Phenylenediamine | N-(2-aminophenyl)-N'-(4-chlorophenyl)thiourea | Ball milling, 30 min | >95% | nih.gov |

| 2,6-Dimethylphenyl Isocyanide* | Benzylamine | N-benzyl-N'-(2,6-dimethylphenyl)thiourea | Continuous flow, 80 °C | 96% | nih.gov |

| Aryl Isothiocyanate | Primary/Secondary Amine | N,N'-Substituted Thiourea | General Reaction | High | organic-chemistry.orgresearchgate.net |

| Note: In this case, the isothiocyanate is formed in situ from the corresponding isocyanide and sulfur. |

Reactions with Alcohols to Yield Thiocarbamates

The reaction of isothiocyanates with alcohols results in the formation of O-alkyl thiocarbamates. This transformation involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isothiocyanate group. While related, this should not be confused with the formation of carbamates, which would arise from the reaction of an isocyanate (–N=C=O) with an alcohol. The synthesis of thiocarbamates can also be achieved through a one-pot, multi-component reaction involving an isocyanide, elemental sulfur, and an alcohol, where the isothiocyanate is generated as a reactive intermediate. nih.gov This method is atom-economic and avoids the use of toxic reagents like thiophosgene (B130339). nih.gov

Table 2: Synthesis of O-Alkyl Thiocarbamates

| Isothiocyanate Source | Alcohol Reactant | Product | Reaction Conditions | Yield | Reference |

| Isocyanide + Sulfur | Methanol | O-Methyl thiocarbamate derivative | NaH, THF, 0 °C to rt | 75% | nih.gov |

| Isocyanide + Sulfur | Ethanol (B145695) | O-Ethyl thiocarbamate derivative | NaH, THF, 0 °C to rt | 78% | nih.gov |

| Isocyanide + Sulfur | Isopropanol | O-Isopropyl thiocarbamate derivative | NaH, THF, 0 °C to rt | 65% | nih.gov |

Reactions with Thiols to Produce Dithiocarbamates

When an isothiocyanate is treated with a thiol (a sulfur analog of an alcohol), the product is a dithiocarbamate (B8719985). This reaction proceeds via the nucleophilic attack of the thiol's sulfur atom on the isothiocyanate carbon. nih.gov This process is of significant biological relevance, as the reaction of naturally occurring isothiocyanates with endogenous thiols like glutathione (B108866) is a key step in their metabolism. nih.gov The formation of dithiocarbamates from isothiocyanates and thiols is generally reversible. nih.govresearchgate.net This reactivity allows for "transthiocarbamoylation," where the isothiocyanate moiety can be transferred between different thiol-containing molecules. nih.gov

Table 3: Synthesis of Dithiocarbamates from Isothiocyanates and Thiols

| Isothiocyanate Source | Thiol Reactant | Product Type | Reaction Conditions | Yield | Reference |

| Isocyanide + Sulfur | Thiophenol | S-Phenyl dithiocarbamate derivative | NaH, THF, 0 °C to rt | 72% | nih.gov |

| Isocyanide + Sulfur | Benzylthiol | S-Benzyl dithiocarbamate derivative | NaH, THF, 0 °C to rt | 80% | nih.gov |

| Isothiocyanate | Thiol | Dithiocarbamate | pH 6-8 | - | researchgate.net |

Cycloaddition Reactions

Beyond simple nucleophilic additions, the heteroallene structure of the isothiocyanate group allows it to participate in cycloaddition reactions, providing pathways to complex heterocyclic systems. mdpi.com These reactions are valuable for constructing ring structures that are prevalent in pharmaceuticals and natural products.

[3+2] Cycloaddition with Isocyanides for Heterocycle Formation

Isothiocyanates can undergo formal [3+2] cycloaddition reactions. researchgate.net In certain cases, particularly when substituted with an electron-withdrawing group, isothiocyanates can react as formal dipoles. researchgate.net While direct cycloaddition between a simple isothiocyanate and an isocyanide is not commonly reported, related multicomponent reactions involving these functionalities are known to produce heterocyclic structures. For instance, isocyanides are known to react with various partners in [3+2] cycloadditions to form five-membered rings. researchgate.netchemrxiv.org Acyl isothiocyanates have been shown to react with alkyl azides to yield dithiazolidines and thiadiazoles, demonstrating the utility of the isothiocyanate group in forming five-membered heterocycles. researchgate.net The reaction of an isothiocyanate with an isocyanide would be expected to proceed through a mechanism where one component acts as a 1,3-dipole equivalent and the other as a dipolarophile, leading to the formation of a five-membered heterocyclic ring.

Reduction Reactions of the Isothiocyanate Moiety

The isothiocyanate group (-N=C=S) of this compound can be reduced to various other functional groups, most commonly to a thioformamide (B92385) or an amine. The choice of reducing agent and reaction conditions determines the final product.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the isothiocyanate all the way to the corresponding secondary amine, in this case, 3-fluoro-2-(methylamino)pyridine.

Milder reducing agents, like sodium borohydride (B1222165) (NaBH₄), are generally used for the reduction of aldehydes and ketones and are typically unreactive towards isothiocyanates under standard conditions. masterorganicchemistry.com However, under specific conditions or with the use of additives, the reduction to a thioformamide (a compound containing the -NH-C(=S)H group) may be possible.

Another approach to the formation of a related amine involves the initial conversion of the isothiocyanate to a thiourea by reaction with an amine, followed by desulfurization.

Mechanistic Studies of Key Transformations Involving this compound

Understanding the mechanisms of the reactions involving this compound is crucial for predicting its reactivity and for the rational design of synthetic routes.

The synthesis of isothiocyanates often proceeds through the formation and subsequent decomposition of a dithiocarbamate salt. mdpi.com In the case of preparing this compound from 2-amino-3-fluoropyridine, the first step is the reaction of the amine with carbon disulfide (CS₂). organic-chemistry.orgresearchgate.netresearchgate.net

The proposed mechanism for the formation of the dithiocarbamate salt begins with the nucleophilic attack of the primary amine on the electrophilic carbon of carbon disulfide. mdpi.com This initial, reversible step forms a dithiocarbamic acid. The reaction is driven forward by the deprotonation of the dithiocarbamic acid by a base (such as sodium hydride or an amine like DABCO) to form a stable dithiocarbamate salt. mdpi.com The choice of base is critical, as its strength influences the position of the equilibrium. mdpi.com

Cascade reactions involving isothiocyanates offer an efficient route to complex heterocyclic structures. A notable example is the copper-catalyzed cascade annulation of isothiocyanates, alkynes, and diaryliodonium salts to produce quinoline (B57606) derivatives. nih.gov While this specific cascade has not been reported for this compound, it provides a mechanistic blueprint for potential reactivity.

The proposed mechanism for such a cascade would likely involve the initial coordination of the copper catalyst to the alkyne. The isothiocyanate would then insert into the copper-alkyne complex. Subsequent reaction with the diaryliodonium salt would lead to the formation of a vinyl-iodonium species, which could then undergo an intramolecular cyclization onto the pyridine ring, followed by aromatization to furnish the quinoline scaffold. The regioselectivity of such reactions, especially with unsymmetrical alkynes, is a key aspect of the mechanistic investigation. nih.gov

The fluorine atom at the 3-position of the pyridine ring significantly influences the reactivity and regioselectivity of this compound. wikipedia.org

Electronic Effects: Fluorine is a highly electronegative atom, and its presence on the pyridine ring has a strong electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution (SNAᵣ). acs.orgnih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the activating effect of fluorine in SNAᵣ reactions. acs.orgnih.gov This suggests that the fluorine atom in this compound could be susceptible to displacement by strong nucleophiles, although the isothiocyanate group itself is also reactive.

The fluorine atom also has a lone pair of electrons that can participate in resonance, exhibiting a +M (mesomeric) effect. However, for fluorine, the inductive effect generally outweighs the mesomeric effect. The presence of fluorine can also stabilize the pyridine ring through "fluoromaticity," an effect arising from the interaction of fluorine's π-orbitals with the aromatic system. nih.gov This can lead to shorter carbon-fluorine bonds and increased resistance to certain addition reactions. nih.gov

Regioselectivity: The position of the fluorine atom directs the outcome of various reactions. In metalation reactions, for instance, deprotonation often occurs at the position ortho to the fluorine atom due to its inductive effect and ability to coordinate with the metal. Studies on 4-chloro-3-fluoropyridine (B1587321) have shown that kinetic deprotonation occurs regioselectively at the 2-position. acs.org Similarly, Minisci-type radical reactions on 3-fluoropyridines can also exhibit high regioselectivity. acs.org

In the context of pyridyne formation, the substituents on the pyridine ring dictate the regioselectivity of nucleophilic addition. For 3,4-pyridynes, the introduction of a substituent at the 2-position can direct the addition of a nucleophile to the 4-position. nih.gov Therefore, the fluorine at the 3-position and the isothiocyanate at the 2-position in a hypothetical pyridyne precursor would have a profound impact on the regiochemical outcome of subsequent reactions.

The table below summarizes the influence of the fluorine substituent on the reactivity of the pyridine ring.

| Reaction Type | Influence of Fluorine |

| Nucleophilic Aromatic Substitution (SNAᵣ) | Activating, accelerates reaction rate acs.orgnih.gov |

| Electrophilic Aromatic Substitution | Deactivating |

| Metalation | Directs deprotonation to ortho position acs.org |

| Radical Reactions (Minisci-type) | Influences regioselectivity acs.org |

| Pyridyne Reactions | Directs regioselectivity of nucleophilic addition nih.gov |

| Overall Ring Stability | Can increase stability through "fluoromaticity" nih.gov |

Applications of 3 Fluoro 2 Isothiocyanatopyridine As a Versatile Synthetic Building Block

Construction of Sulfur- and Nitrogen-Containing Heterocycles

The reactivity of the isothiocyanate group in 3-fluoro-2-isothiocyanatopyridine makes it an excellent starting material for the synthesis of a wide array of heterocycles containing both sulfur and nitrogen atoms. These ring systems are prevalent in many pharmaceutical compounds and agrochemicals.

Synthesis of Thiazole (B1198619) Derivatives

Thiazole rings are a common feature in many biologically active compounds. nih.gov The isothiocyanate functionality of this compound provides a direct route to thiazole derivatives. For instance, the reaction of this compound with α-haloketones, a classic Hantzsch thiazole synthesis, can be employed to generate 2-aminothiazole (B372263) derivatives. jpionline.org This method involves the initial formation of a thiourea (B124793) intermediate, followed by cyclization to the thiazole ring. The fluorine atom on the pyridine (B92270) ring can modulate the electronic properties and biological activity of the final thiazole-containing molecule.

The general synthesis of thiazole derivatives often involves the reaction of a thiourea or thioamide with an α-halocarbonyl compound. nih.govresearchgate.netmdpi.com In the context of this compound, it can react with various nucleophiles to first form a substituted thiourea, which can then undergo cyclization to form a thiazole ring fused or linked to the fluoropyridine moiety. The specific reaction conditions, such as the choice of solvent and base, can influence the efficiency and outcome of the synthesis. mdpi.com

Formation of Fused Heterocyclic Scaffolds

The strategic placement of reactive groups in this compound facilitates the construction of fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their rigid structures and potential for diverse biological activities. The isothiocyanate group can participate in cyclization reactions with a suitably positioned nucleophile on a neighboring ring or a reactant, leading to the formation of bicyclic or polycyclic systems.

For example, intramolecular reactions can lead to the formation of thieno[2,3-b]pyridines or other related fused systems. The development of novel 6-5 fused heterocyclic scaffolds has shown promise in yielding compounds with broad antiparasitic potency. mdpi.com The specific nature of the fused ring system depends on the reaction partner and the conditions employed.

Annulation of Diverse Ring Systems (e.g., Oxazolidinones, Imidazolidinethiones)

The isothiocyanate group is highly electrophilic and readily reacts with binucleophiles to form a variety of heterocyclic rings through annulation reactions. For instance, reaction with amino alcohols can lead to the formation of oxazolidinone rings, while reaction with diamines can yield imidazolidinethiones. These reactions typically proceed through an initial addition of one nucleophilic group to the isothiocyanate, followed by an intramolecular cyclization of the second nucleophilic group.

The synthesis of 3-fluoro-6-S-(2-S-pyridyl) nucleosides has been reported, highlighting the utility of related building blocks in creating complex molecules with potential cytostatic activity. nih.gov While this specific example does not directly involve the annulation of oxazolidinones or imidazolidinethiones from this compound, it demonstrates the broader principle of using functionalized pyridines in the construction of diverse heterocyclic systems.

Derivatization Strategies for Complex Molecular Architectures

Beyond its role in forming the core heterocyclic structure, this compound can be incorporated into more elaborate synthetic strategies to build complex molecules.

Integration into Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient approach to building molecular complexity. The isothiocyanate group of this compound can act as a key functional handle to initiate or participate in such cascades. A reactant can be designed to undergo an initial reaction with the isothiocyanate, which then triggers a series of subsequent intramolecular reactions to rapidly assemble a complex polycyclic structure. The synthesis of certain 3-fluoro-6-S-(2-S-pyridyl) nucleosides has been achieved through efficient synthetic routes that could be conceptually extended to cascade processes. nih.gov

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing chemical modifications at a late step in the synthesis of a complex molecule. nih.gov This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. While direct LSF on this compound itself is less common, its derivatives can be subjected to LSF. For example, a molecule containing the 3-fluoropyridyl moiety derived from this starting material could undergo C-H functionalization or cross-coupling reactions on the pyridine ring. The fluorine atom can influence the regioselectivity of such reactions. The development of LSF methods for peptides using organozinc reagents showcases the potential for modifying complex biomolecules, a strategy that could be applied to peptide-like structures incorporating the 3-fluoropyridyl group. nih.gov

Role in the Synthesis of Fluorine-Containing Organic Molecules

The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their chemical and physical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a valuable building block in this context, offering a scaffold that combines the unique electronic properties of a fluorinated pyridine ring with the versatile reactivity of an isothiocyanate group.

Strategies for Introducing Fluoroalkyl Groups

While direct derivatization of the fluorine atom on the pyridine ring is not a typical strategy for introducing fluoroalkyl groups, the isothiocyanate functionality of this compound provides a reactive handle for the attachment of fluoroalkyl-containing moieties. The coupling reaction of a substrate with fluoroalkyl reagents is a highly effective method for accessing fluoroalkylated compounds. ccspublishing.org.cn The isothiocyanate group (-N=C=S) can readily react with a variety of nucleophiles, enabling the introduction of fluoroalkyl chains through appropriately functionalized reaction partners.

One common strategy involves the reaction of the isothiocyanate with amines or alcohols that bear a fluoroalkyl substituent. This leads to the formation of thioureas or thiocarbamates, respectively, thereby incorporating the desired fluoroalkyl group into the final molecule.

For instance, the reaction of this compound with a fluoroalkyl-containing amine would yield a thiourea derivative, as depicted in the following general scheme:

Furthermore, advances in synthetic methodologies have provided various reagents and catalysts for fluoroalkylation reactions. ccspublishing.org.cn For example, transition metal-catalyzed cross-coupling reactions using fluoroalkylating agents are a powerful tool. Although not directly applied to the isothiocyanate group, these methods can be used to modify other positions of the pyridine ring, should a suitable leaving group be present. The synthesis of fluoroalkylated heterocycles can also be achieved through cycloaddition reactions, where the fluorine-containing building block reacts with a suitable partner to form a new ring system. uzh.ch

The table below illustrates potential strategies for incorporating fluoroalkyl groups using this compound as a starting material.

| Strategy | Reaction Partner | Resulting Functional Group |

| Nucleophilic addition | Fluoroalkyl-amine | N-(3-Fluoropyridin-2-yl)-N'-(fluoroalkyl)thiourea |

| Nucleophilic addition | Fluoroalkyl-alcohol | O-(Fluoroalkyl) (3-fluoropyridin-2-yl)carbamothioate |

| Cycloaddition | Dienes with fluoroalkyl substituents | Fluoroalkyl-substituted heterocyclic systems |

Enhanced Stability and Reactivity in Specific Coupling Reactions (e.g., Suzuki-Miyaura)

The presence of a fluorine atom on the pyridine ring of this compound significantly influences its reactivity in cross-coupling reactions such as the Suzuki-Miyaura coupling. The high electronegativity of fluorine can enhance the stability of the C-F bond, making it less susceptible to cleavage compared to other carbon-halogen bonds. However, this electronic effect also activates the pyridine ring towards nucleophilic aromatic substitution and can influence the reactivity of other leaving groups present on the ring.

Suzuki-Miyaura coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. thieme-connect.de In the context of fluorinated pyridines, the position of the fluorine atom is crucial in determining the outcome of the reaction.

While the C-F bond itself is generally robust, its presence can facilitate the oxidative addition step in palladium-catalyzed cycles involving other leaving groups on the pyridine ring, such as a bromine or iodine atom. For instance, in a hypothetical 3-fluoro-X-2-isothiocyanatopyridine (where X is a leaving group), the electron-withdrawing nature of the fluorine atom would make the carbon atom attached to X more electrophilic and thus more susceptible to oxidative addition by a palladium(0) catalyst.

Research on the Suzuki-Miyaura coupling of fluorohalobenzenes has shown that the reaction conditions can be tuned to achieve selective coupling at the position of the halogen, leaving the C-F bond intact. thieme-connect.de Palladium nanoparticles and specific ligand systems have been developed to effectively catalyze these transformations under mild conditions. thieme-connect.de The choice of catalyst, base, and solvent is critical to prevent side reactions and ensure high yields of the desired coupled product. mdpi.commdpi.com

The table below summarizes key factors influencing the Suzuki-Miyaura coupling of fluorinated aromatic compounds, which are applicable to derivatives of this compound.

| Factor | Influence on Suzuki-Miyaura Coupling |

| Catalyst | Palladium complexes with specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are often employed to enhance catalytic activity and stability. researchgate.netdntb.gov.ua |

| Ligand | The choice of ligand can influence the rate of oxidative addition and reductive elimination, as well as the overall stability of the catalytic species. |

| Base | A base is required to activate the organoboron reagent and facilitate the transmetalation step. Common bases include carbonates, phosphates, and hydroxides. |

| Solvent | The solvent can affect the solubility of the reactants and catalyst, as well as the reaction rate and selectivity. |

Development of Novel Molecular Scaffolds in Chemical Biology and Medicinal Chemistry Research

The search for novel molecular scaffolds is a central theme in chemical biology and medicinal chemistry, as these core structures provide the foundation for developing new therapeutic agents and chemical probes. This compound represents an attractive starting point for the generation of diverse molecular scaffolds due to its unique combination of a fluorinated pyridine core and a reactive isothiocyanate group.

Design Principles for Scaffold-Based Synthesis

Scaffold-based synthesis aims to create libraries of compounds that share a common core structure but differ in the nature and substitution pattern of their peripheral groups. The design of such libraries is guided by several key principles:

Privileged Scaffolds: Certain molecular frameworks, known as "privileged structures," are capable of binding to multiple biological targets. researchgate.net The fluorinated pyridine motif can be considered a component of a potentially privileged scaffold, as pyridine rings are prevalent in many approved drugs.

Vectorial Diversity: The scaffold should allow for the introduction of substituents in well-defined spatial orientations. The isothiocyanate group of this compound provides a clear vector for diversification, enabling the attachment of a wide range of chemical moieties.

Synthetic Tractability: The reactions used to modify the scaffold should be robust, high-yielding, and amenable to parallel synthesis formats. The reactivity of the isothiocyanate group towards nucleophiles fulfills this requirement.

Drug-like Properties: The resulting compounds should possess physicochemical properties consistent with good oral bioavailability and metabolic stability. The fluorine atom can be used to modulate properties such as lipophilicity and pKa.

A computational approach to scaffold design involves the systematic extraction and analysis of analog series-based (ASB) scaffolds from known bioactive compounds. nih.gov This knowledge-based approach can help in the design of novel scaffolds with a higher probability of biological activity. nih.gov The design and synthesis of a versatile library of multi-functional fluorophores has been demonstrated using a scaffold-based Ugi four-component reaction, highlighting the power of this approach in creating functional molecules. nih.gov

The table below outlines the key design principles for scaffold-based synthesis and their application to the this compound scaffold.

| Design Principle | Application to this compound |

| Privileged Structure | The fluoropyridine core is a common motif in bioactive compounds. |

| Vectorial Diversity | The isothiocyanate group allows for the introduction of diverse substituents at the 2-position. |

| Synthetic Tractability | The isothiocyanate group reacts readily with a wide range of nucleophiles. |

| Drug-like Properties | The fluorine atom can be used to fine-tune physicochemical properties. |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large and diverse libraries of compounds. mdpi.comyoutube.com These libraries can then be screened for biological activity, accelerating the drug discovery process. The isothiocyanate functionality of this compound makes it an ideal starting material for combinatorial library synthesis.

A common approach is parallel synthesis , where a common intermediate is reacted with a set of diverse building blocks in separate reaction vessels. nih.govnih.gov In the case of this compound, this would involve reacting it with a library of amines, alcohols, or thiols to generate a library of thioureas, thiocarbamates, or dithiocarbamates, respectively.

This strategy has been successfully employed for the rapid parallel synthesis of combinatorial libraries of substituted 3-thio-1,2,4-triazoles and 2-thioimidazoles, starting from isothiocyanates. nih.govresearchgate.net A multidisciplinary synthetic approach, combining polymer-support synthesis, microwave-assisted synthesis, and multicomponent condensation, can further enhance the efficiency of library generation. nih.gov

The general workflow for generating a combinatorial library from this compound is as follows:

Scaffold Preparation: Synthesis of the this compound starting material.

Library Design: Selection of a diverse set of building blocks (e.g., amines, alcohols) to react with the scaffold.

Parallel Synthesis: Reaction of the scaffold with each building block in a separate well of a microtiter plate.

Purification and Characterization: Purification of the library members and confirmation of their structures.

Biological Screening: Screening of the library against a biological target of interest.

The table below provides an example of a combinatorial library that could be generated from this compound.

| Building Block (R-NH2) | Resulting Compound |

| Benzylamine | N-Benzyl-N'-(3-fluoropyridin-2-yl)thiourea |

| Aniline | N-(3-Fluoropyridin-2-yl)-N'-phenylthiourea |

| Cyclohexylamine | N-Cyclohexyl-N'-(3-fluoropyridin-2-yl)thiourea |

| 2-Aminoethanol | N-(3-Fluoropyridin-2-yl)-N'-(2-hydroxyethyl)thiourea |

Computational and Theoretical Investigations of 3 Fluoro 2 Isothiocyanatopyridine

Quantum Chemical Calculations for Electronic Structure Analysis

For a molecule like 3-Fluoro-2-isothiocyanatopyridine, quantum chemical calculations would typically be employed to understand its fundamental electronic properties. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, or more commonly, Density Functional Theory (DFT), would be used to calculate the molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), electron density distribution, and the molecular electrostatic potential (MEP). These calculations would provide insights into the molecule's kinetic stability and the regions susceptible to electrophilic and nucleophilic attack. However, no published studies have performed these specific calculations for this compound.

Density Functional Theory (DFT) Studies of Reactivity and Reaction Mechanisms

DFT studies are a powerful tool for investigating chemical reactivity. For this compound, DFT could be used to model its reactions, for example, with nucleophiles at the isothiocyanate carbon.

Energetic Profiles of Key Transformations

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energetic profile of a reaction can be constructed. This would reveal whether a given transformation is thermodynamically favorable and what the activation energy barriers are.

Transition State Analysis

The geometry of transition states for reactions involving this compound could be located and characterized using DFT. Analysis of the vibrational frequencies of the transition state structure (specifically, the single imaginary frequency) would confirm it as a true saddle point on the potential energy surface, providing crucial information about the reaction mechanism. No such analyses have been published for this compound.

Molecular Modeling and Conformational Studies

While the pyridine (B92270) ring is rigid, the isothiocyanate group has rotational freedom around the C-N bond. Molecular modeling techniques, including conformational searches using molecular mechanics or DFT, could identify the most stable conformers of this compound in the gas phase or in different solvents. Understanding the preferred conformation is essential as it can influence the molecule's reactivity and biological activity. This information is not available in the current body of scientific literature.

Prediction of Reactivity Trends and Regioselectivity Based on Electronic Effects

The electronic effects of the fluorine atom and the isothiocyanate group would significantly influence the reactivity and regioselectivity of the pyridine ring. The fluorine atom is an inductively withdrawing group, while the isothiocyanate group is also electron-withdrawing. These effects would deactivate the pyridine ring towards electrophilic substitution and activate it towards nucleophilic aromatic substitution. Computational methods could quantify these effects through population analysis (e.g., Mulliken, NBO charges) and analysis of the Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack. Specific predictions for this compound are absent from published research.

In Silico Approaches to Scaffold Design and Derivatization

The this compound scaffold could potentially be used in drug discovery. In silico methods are instrumental in scaffold-based drug design, where the core structure is modified to optimize binding to a biological target. Techniques like molecular docking could be used to predict the binding mode and affinity of derivatives of this compound to a protein active site. However, no studies detailing such in silico design or derivatization for this specific scaffold have been found.

Future Research Directions and Perspectives

Exploration of Novel and Green Synthetic Methodologies

The synthesis of isothiocyanates (ITCs) has traditionally relied on reagents that are often toxic and environmentally hazardous, such as thiophosgene (B130339) and carbon disulfide. rsc.orgmdpi.com Future research will undoubtedly focus on developing more sustainable and efficient protocols for the synthesis of 3-Fluoro-2-isothiocyanatopyridine.

Key areas for exploration include:

Elemental Sulfur-Based Methods: Recent advancements have highlighted the use of elemental sulfur as an atom-efficient and greener alternative for the sulfuration of isocyanides to produce ITCs. mdpi.com Investigating the catalytic conversion of 2-amino-3-fluoropyridine-derived isocyanides using elemental sulfur, potentially with amine base catalysts like DBU, could provide a more sustainable route. rsc.org This approach avoids highly toxic thiocarbonyl surrogates. mdpi.com

Water-Based Synthesis: The development of synthetic procedures that utilize water as a solvent is a cornerstone of green chemistry. rsc.org Protocols involving the reaction of primary amines with carbon disulfide under basic conditions in water, followed by desulfurization with reagents like sodium persulfate, have proven effective for various ITCs and could be adapted for this compound. rsc.org These methods tolerate a wide range of functional groups and can often be performed as a one-pot process. rsc.orgresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields. researchgate.net A green chemistry approach using microwave exposure for the thionation of the corresponding isocyanide with Lawesson's reagent in the presence of catalytic amines has been developed for a broad range of ITCs and represents a promising avenue. researchgate.netresearchgate.net

A comparison of potential green synthetic strategies is presented in Table 1.

| Methodology | Key Reagents | Solvent | Key Advantages | Relevant Citations |

| Catalytic Sulfurization | Isocyanide, Elemental Sulfur, Amine Base (e.g., DBU) | Green Solvents (e.g., Cyrene™, GBL) | Avoids toxic thiophosgene/CS₂; High atom economy; Low catalyst loading. | rsc.orgmdpi.com |

| Persulfate-Mediated Desulfurization | Primary Amine, CS₂, Sodium Persulfate | Water | Utilizes water as a green solvent; Good functional group tolerance. | rsc.org |

| Microwave-Assisted Thionation | Isocyanide, Lawesson's Reagent, Amine Base | Water or DMSO | Rapid reaction times; High efficiency; Reduced energy consumption. | researchgate.netresearchgate.net |

Expanding the Scope of Reactivity in Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, are powerful tools for rapidly generating molecular complexity and building libraries of novel compounds. mdpi.comfrontiersin.org The isothiocyanate group is a versatile component in such reactions. Future research should focus on integrating this compound into established and novel MCR and cascade reaction frameworks.

Isocyanide-Based MCRs: Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are central to combinatorial chemistry. frontiersin.orgsemanticscholar.org While these reactions traditionally use isocyanides, the isothiocyanate group of this compound can act as a potent electrophile. Its reactivity can be harnessed in novel MCRs where it is attacked by nucleophiles, leading to the formation of diverse heterocyclic scaffolds. mdpi.com

Cascade Reactions: Catalytic asymmetric cascade reactions are highly efficient processes for constructing complex molecules with high stereocontrol. chim.it Research groups have successfully used 3-isothiocyanato oxindoles in cascade reactions, such as Michael/cyclization sequences, to generate complex spirooxindoles. chim.it Similar strategies could be applied to this compound, using its isothiocyanate moiety to react with various nucleophiles and trigger subsequent cyclizations, thereby creating novel, fluorine-containing polycyclic systems.

Asymmetric Synthesis Utilizing this compound (e.g., via Organocatalysis)

The development of asymmetric methods to generate chiral molecules is a central goal of modern organic synthesis. princeton.edunih.gov Asymmetric organocatalysis, which uses small organic molecules as catalysts, offers a powerful, metal-free approach to achieve this. tcichemicals.com

Future work should explore the use of this compound in organocatalytic asymmetric transformations. The electrophilic carbon of the isothiocyanate group is an ideal target for reaction with nucleophiles generated under organocatalytic conditions. For instance, chiral bifunctional catalysts, such as quinine-derived squaramides or thioureas, could be employed to activate both the pyridine (B92270) derivative and a suitable pronucleophile. chim.itnih.gov This dual activation could facilitate highly enantioselective conjugate additions or cycloadditions, leading to the synthesis of valuable, enantioenriched heterocyclic compounds like chiral tetrahydropyrans or pyrrolidines. nih.govrsc.org

Continuous Flow Chemistry Approaches for Synthesis and Derivatization

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. organic-chemistry.orgresearchgate.net This technology is particularly well-suited for handling reactive intermediates and optimizing reaction conditions.

Flow Synthesis: The synthesis of pyridine derivatives, including N-oxidation and nitration, has been successfully demonstrated in continuous flow microreactors, achieving higher yields and efficiencies than batch methods. organic-chemistry.orgresearchgate.netthieme-connect.comresearchgate.net Applying a flow-based approach to the synthesis of this compound could improve safety and throughput. researchgate.net

Flow Derivatization: The high reactivity of isothiocyanates and their intermediates can be effectively managed using flow chemistry. thieme-connect.comcam.ac.uk For example, the generation of highly reactive organolithium species from isothiocyanate-substituted aryl halides, which is often problematic in batch, can be precisely controlled in microflow setups. researchgate.netrsc.org By controlling residence times to mere milliseconds, unwanted side reactions at the isothiocyanate group can be prevented, allowing for selective functionalization. rsc.org A telescoped flow process could enable the synthesis of this compound and its immediate derivatization in a continuous, integrated sequence. rsc.org

| Flow Chemistry Application | Key Advantages | Potential Outcome for this compound | Relevant Citations |

| Synthesis | Safer handling of energetic reagents, improved heat transfer, scalability. | Efficient and safe large-scale production of the core compound. | organic-chemistry.orgresearchgate.netresearchgate.net |

| Derivatization | Precise control of residence time and temperature, handling of unstable intermediates. | Selective functionalization via reactive intermediates (e.g., lithiation) without degrading the isothiocyanate group. | researchgate.netthieme-connect.comrsc.org |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry provides powerful tools for understanding molecular structure, predicting reactivity, and guiding synthetic efforts. wustl.edu Applying these methods to this compound can accelerate its development and application.

DFT Studies: Density Functional Theory (DFT) can be used to investigate the electronic structure, molecular orbital energies (HOMO-LUMO), and vibrational frequencies of this compound. researchgate.netresearchgate.netnih.gov Such studies can predict its reactivity towards nucleophiles and electrophiles, analyze the influence of the fluorine substituent on the pyridine ring's electronics, and rationalize spectroscopic data. researchgate.netnih.gov

Reaction Modeling: Computational modeling can be used to map reaction pathways and transition states for proposed synthetic transformations. This allows for the prediction of reaction outcomes and the optimization of conditions before experimental work begins, saving time and resources.

Docking and Virtual Screening: For applications in medicinal chemistry, computational docking can predict how derivatives of this compound might interact with biological targets like enzyme active sites. nih.govnih.gov This in silico screening can identify promising candidates for synthesis and biological evaluation. nih.gov

Rational Design of Next-Generation Molecular Scaffolds Incorporating the this compound Moiety

Rational drug design involves the inventive process of creating new medications based on a detailed understanding of biological targets. longdom.orgslideshare.net The this compound moiety possesses several features that make it an attractive building block for the rational design of new molecular scaffolds.

Privileged Scaffold Component: The pyridine ring is a common motif in pharmaceuticals, and the strategic introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. researchgate.net The isothiocyanate group serves as a versatile chemical handle. It can act as an electrophile for covalent modification of biological targets or be used as a synthon to construct more complex heterocyclic systems, such as thiohydantoins. mdpi.comacs.org

Fragment-Based Drug Discovery: The compound can be used as a starting fragment in fragment-based drug discovery (FBDD). Its interactions with a target protein can be identified and then elaborated upon by chemically modifying the isothiocyanate group to build a more potent and selective inhibitor.

Covalent Inhibitors and Probes: The electrophilic nature of the isothiocyanate group makes it suitable for designing covalent inhibitors that can form stable bonds with nucleophilic residues (e.g., cysteine) in a target protein. mdpi.com This approach can lead to compounds with high potency and prolonged duration of action.

By leveraging these future research directions, the scientific community can fully exploit the synthetic versatility and unique properties of this compound to create novel molecules and materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Fluoro-2-isothiocyanatopyridine with high purity?

- Methodology :

- Step 1 : Start with halogenated pyridine precursors (e.g., 3-fluoro-2-iodopyridine) and employ nucleophilic substitution using potassium thiocyanate (KSCN) under reflux in polar aprotic solvents (e.g., DMF) .

- Step 2 : Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the isothiocyanate derivative. Monitor reaction progress using TLC with UV visualization.

- Alternative : Adapt a one-pot iron(III) chloride-mediated desulfurization method, as demonstrated for structurally similar 3-Chloro-4-isothiocyanatopyridine .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- NMR : Use -NMR to confirm fluorine positioning ( ~ -110 to -120 ppm) and -NMR to identify the isothiocyanate carbon ( ~ 130-135 ppm).

- IR : Validate the -NCS group via stretching vibrations (~2050–2100 cm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected [M+H]: ~167 m/z). Cross-reference with NIST Chemistry WebBook standards .

Q. How should this compound be stored to maintain stability?

- Guidelines :

- Store under inert gas (argon/nitrogen) in amber glass vials at -20°C to prevent hydrolysis of the isothiocyanate group.

- Avoid exposure to moisture and strong nucleophiles (e.g., amines, thiols) during handling, as these may degrade the compound .

Advanced Research Questions

Q. How does this compound interact with biomolecules in bioconjugation studies?

- Experimental Design :

- React with thiol- or amine-containing biomolecules (e.g., proteins, peptides) under controlled pH (7.4–8.5) and temperature (25–37°C). Use UV-Vis or fluorescence spectroscopy to monitor conjugation efficiency.

- Caution : Competitive hydrolysis may occur in aqueous media; optimize reaction time (<2 hours) and buffer composition (e.g., phosphate buffer, 50 mM) to minimize side reactions .

Q. What mechanistic insights exist for palladium-catalyzed coupling reactions involving this compound?

- Approach :

- Screen Pd catalysts (e.g., Pd(PPh)) and ligands (XPhos, SPhos) in Suzuki-Miyaura cross-couplings with boronic acids.

- Analyze regioselectivity via -NMR to determine if coupling occurs preferentially at the fluorine-adjacent position. Compare yields under varying solvent systems (THF vs. toluene) .

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

- Data Analysis Framework :

- Perform kinetic studies under controlled conditions (e.g., temperature, solvent polarity) to isolate competing reaction pathways (e.g., nucleophilic substitution vs. radical mechanisms).

- Use DFT calculations (Gaussian 16) to model transition states and identify steric/electronic effects of the fluorine substituent .

Handling and Analytical Challenges

Q. What are the challenges in quantifying trace impurities in this compound batches?

- Analytical Protocol :

- Employ HPLC-PDA (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to separate and quantify by-products (e.g., thiourea derivatives).

- Validate method sensitivity using spiked samples and compare against reference standards (e.g., USP-grade purity criteria) .

Q. How does solvent choice impact the reactivity of this compound in nucleophilic substitutions?

- Methodological Insight :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.